

Plasmocorinth B: Structural Characterization and Stability Profiles in Analytical Applications

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: C.I. Mordant Blue 13

CAS No.: 1264367-70-5

Cat. No.: B13752953

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Executive Summary

Plasmocorinth B (C.I. 16680), also known as Eriochrome Blue SE or Mordant Blue 13, is a diazo-based metallochromic indicator critical for the high-precision complexometric determination of Calcium (Ca^{2+}) and the speciation of Vanadium (V) in aqueous matrices.[1] Unlike the more common Eriochrome Black T, Plasmocorinth B exhibits superior selectivity for calcium in the presence of magnesium at high pH (12–13), eliminating the need for extensive masking agents.

This guide provides a rigorous analysis of the molecular architecture, stability limitations, and validated protocols for deploying Plasmocorinth B in quantitative analysis.

Molecular Architecture & Chelation Mechanism

Structural Identity

Plasmocorinth B is a disulfonated azo dye.[1] Its efficacy as a chelator stems from its tridentate ligand structure, which allows it to form stable 1:1 complexes with metal ions through a "pincer" mechanism.[1]

- IUPAC Name: Disodium 3-(5-chloro-2-hydroxyphenylazo)-4,5-dihydroxy-2,7-naphthalenedisulfonate[1]
- CAS Number: 1058-92-0[1]

- Molecular Formula: $C_{16}H_9ClN_2Na_2O_9S_2$ [\[1\]](#)
- Molecular Weight: ~518.8 g/mol [\[1\]](#)

Functional Moieties

The molecule comprises two primary aromatic systems linked by an azo group (-N=N-):[\[1\]](#)

- 5-Chloro-2-hydroxyphenyl Ring: The chlorine atom at the 5-position exerts an electron-withdrawing effect, modulating the pKa of the phenolic hydroxyl group and stabilizing the metal complex.[\[1\]](#)
- Dihydroxynaphthalene Disulfonate Ring: Contains two sulfonic acid groups (-SO₃Na) that ensure high water solubility.[\[1\]](#) The hydroxyl groups at positions 4 and 5 are critical for resonance stabilization, but the hydroxyl at position 4 (ortho to the azo link) participates directly in chelation.

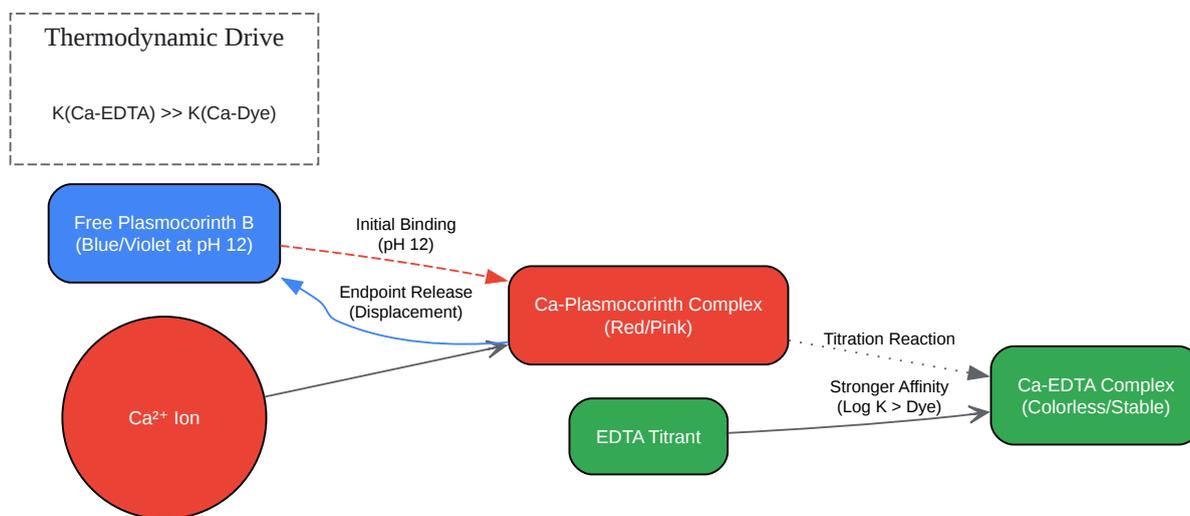
The Chelation "Claw"

Upon coordination with a metal ion (e.g., Ca²⁺), Plasmocorinth B acts as a tridentate ligand.[\[1\]](#)

The metal ion is coordinated by:

- The oxygen of the phenolic hydroxyl group (deprotonated).[\[1\]](#)
- One nitrogen atom of the azo linkage.[\[1\]](#)
- The oxygen of the naphthyl hydroxyl group (ortho to the azo bond).[\[1\]](#)

This rigid coordination geometry induces a shift in electron delocalization, resulting in the characteristic color change (Bathochromic shift).[\[1\]](#)



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Figure 1: Competitive chelation mechanism during Calcium titration.[1] The indicator is displaced by EDTA due to the higher stability constant of the Ca-EDTA complex.

Stability Profile

The stability of Plasmocorinth B is heavily dependent on pH and light exposure. Unlike solid-state stability, solution-state stability requires strict control.[1]

Physicochemical Stability Data

Parameter	Condition	Stability Status	Observation
pH Tolerance	Acidic (pH < 3.[1]5)	High	Stable form for Vanadium(IV) speciation.[1]
pH Tolerance	Alkaline (pH > 11)	Moderate	Prone to oxidation over time (days).[1] Prepare fresh for Ca titration.
Thermal	< 25°C (Solid)	High	Stable for years if stored dry.[1]
Photostability	UV Irradiation	Low	Rapidly degrades in the presence of photocatalysts (e.g., TiO ₂).
Shelf Life	Aqueous Soln.[1][2]	Low	1-2 weeks at 4°C; susceptible to fungal growth and hydrolysis. [1]

Photocatalytic Degradation Warning

Research indicates that Plasmocorinth B is susceptible to oxidative degradation via hydroxyl radicals ([1]•OH) when exposed to UV light in the presence of semiconductors like TiO₂. [1]

- Implication: Standard solutions must be stored in amber glass bottles to prevent photobleaching, which manifests as a loss of color intensity and endpoint sharpness.[1]

Analytical Utility & Protocols

Protocol A: Calcium Determination (High pH)

This protocol is specific for determining Calcium in water or biological fluids where Magnesium interference must be minimized without precipitation.[1]

Reagents:

- Buffer: 1.0 M Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH) to adjust pH to ~12–13.[1]
- Titrant: 0.01 M EDTA Standard Solution.
- Indicator: 0.1% (w/v) Plasmocorinth B in distilled water (Prepare fresh weekly).[1]

Workflow:

- Sample Prep: Pipette aliquot of sample containing Ca^{2+} into a conical flask.
- Alkalinization: Add KOH/NaOH dropwise until pH reaches 12.5. Note: At this pH, Mg^{2+} precipitates as $\text{Mg}(\text{OH})_2$ and does not interfere.[1]
- Indicator Addition: Add 3–4 drops of Plasmocorinth B.[1] The solution should turn Pink/Red.
- Titration: Titrate with 0.01 M EDTA with vigorous swirling.
- Endpoint: The color transitions sharply from Pink/Red to Blue/Violet.

Self-Validation Step: If the endpoint is purple/sluggish, the pH may be insufficient (<12), allowing partial Mg^{2+} interference.[1] Re-check pH and ensure it is >12.

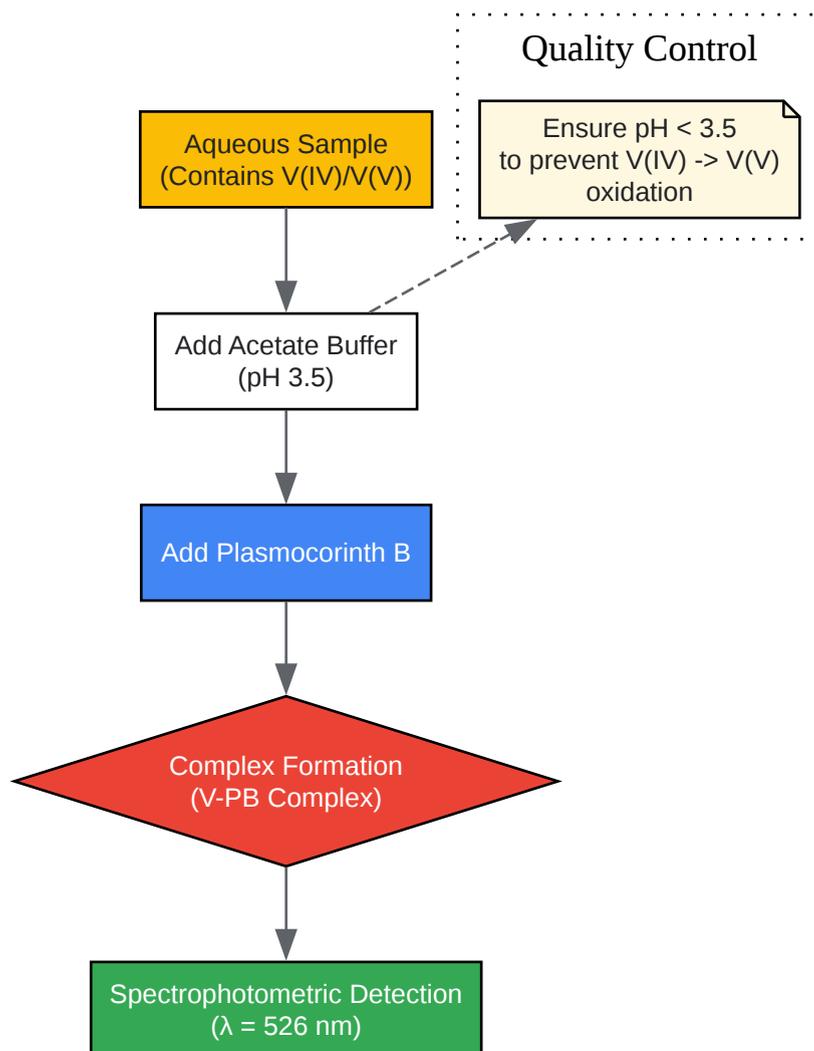
Protocol B: Vanadium Speciation

Plasmocorinth B is used to differentiate Vanadium species based on complex formation in acidic media.[1]

Workflow:

- Conditioning: Adjust sample pH to 3.0–3.5 using acetate buffer.
- Reaction: Add Plasmocorinth B. It selectively complexes with V(V) or V(IV) depending on oxidation state preparation.
- Detection: Measure absorbance at 526 nm (Isosbestic point or Lambda max for the complex).[1]

- Separation (Optional): The complex can be retained on IP-RP-HPLC columns for trace analysis.



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Figure 2: Workflow for Vanadium speciation using Plasmocorinth B, highlighting the critical pH control step.

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Sources

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- [2. Complexometric Titration Indicators \[delloyd.50megs.com\]](#)
- To cite this document: BenchChem. [Plasmocorinth B: Structural Characterization and Stability Profiles in Analytical Applications]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b13752953#plasmocorinth-b-molecular-structure-and-stability>]

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